molecular formula C23H21IN2O3 B606845 (S)-2-(2-(Benzylamino)-3-phenylpropanamido)-5-iodobenzoic acid CAS No. 1594094-64-0

(S)-2-(2-(Benzylamino)-3-phenylpropanamido)-5-iodobenzoic acid

Número de catálogo B606845
Número CAS: 1594094-64-0
Peso molecular: 500.3365
Clave InChI: IRDIXDXDSUBHIU-NRFANRHFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“(S)-2-(2-(Benzylamino)-3-phenylpropanamido)-5-iodobenzoic acid” is a complex organic compound. It contains a benzylamino group, a phenylpropanamido group, and an iodobenzoic acid group . Benzylamines are known to play a prominent role in numerous pharmaceutically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzylamino group and the phenylpropanamido group, followed by the introduction of the iodobenzoic acid group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. Techniques such as X-ray powder diffraction, infrared absorption spectroscopy, and Raman spectroscopy could be used to study the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzylamines can undergo a variety of reactions, including reductive amination .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Aplicaciones Científicas De Investigación

Cancer Treatment: Overcoming Drug Resistance

CW069 has been studied for its potential to reverse drug resistance in cancer treatment, particularly in prostate cancer. Research indicates that CW069, when used in combination with the chemotherapy drug docetaxel (DTX), can induce apoptosis (programmed cell death) in cancer cells and overcome resistance to DTX . This suggests that CW069 could be a valuable asset in enhancing the efficacy of existing cancer therapies.

Targeting Kinesin Proteins in Cancer Cells

The compound has been identified as an inhibitor of the kinesin family member C1 (KIFC1), a protein involved in centrosome clustering . Centrosome clustering is a process that allows cancer cells to survive with abnormal numbers of chromosomes, and inhibiting this process can lead to the death of cancer cells. CW069’s ability to inhibit KIFC1 could make it a promising candidate for targeting aggressive cancers with abnormal chromosome numbers.

Apoptosis Induction in Chemotherapy

CW069’s role in inducing apoptosis is not limited to overcoming drug resistance. It also has the potential to directly suppress cell viability in both parental and drug-resistant cancer cell lines . This broadens the scope of CW069 as a standalone treatment option or in combination with other chemotherapy agents.

Molecular Pathology Research

In molecular pathology, CW069 is used as a tool to understand the mechanisms of cancer progression and resistance to chemotherapy . By studying the effects of CW069 on cancer cells, researchers can gain insights into the molecular pathways that are critical for cancer cell survival and proliferation.

Development of New Therapeutic Strategies

The insights gained from the research on CW069 can lead to the development of new therapeutic strategies that target specific mechanisms of cancer cell survival, such as centrosome clustering and spindle formation during cell division .

Combination Therapy Research

Finally, CW069 is being researched as part of combination therapy regimens. Its ability to sensitize drug-resistant cancer cells to chemotherapy agents opens up new avenues for combination treatments that could be more effective than single-agent therapies .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Propiedades

IUPAC Name

2-[[(2S)-2-(benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21IN2O3/c24-18-11-12-20(19(14-18)23(28)29)26-22(27)21(13-16-7-3-1-4-8-16)25-15-17-9-5-2-6-10-17/h1-12,14,21,25H,13,15H2,(H,26,27)(H,28,29)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDIXDXDSUBHIU-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=C(C=C(C=C2)I)C(=O)O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=C(C=C(C=C2)I)C(=O)O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(2-(Benzylamino)-3-phenylpropanamido)-5-iodobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(2-(Benzylamino)-3-phenylpropanamido)-5-iodobenzoic acid
Reactant of Route 2
(S)-2-(2-(Benzylamino)-3-phenylpropanamido)-5-iodobenzoic acid
Reactant of Route 3
Reactant of Route 3
(S)-2-(2-(Benzylamino)-3-phenylpropanamido)-5-iodobenzoic acid
Reactant of Route 4
Reactant of Route 4
(S)-2-(2-(Benzylamino)-3-phenylpropanamido)-5-iodobenzoic acid
Reactant of Route 5
(S)-2-(2-(Benzylamino)-3-phenylpropanamido)-5-iodobenzoic acid
Reactant of Route 6
Reactant of Route 6
(S)-2-(2-(Benzylamino)-3-phenylpropanamido)-5-iodobenzoic acid

Q & A

Q1: What is the mechanism of action of CW069 and how does it affect cancer cells?

A1: CW069 is an allosteric inhibitor of the kinesin-14 motor protein KIFC1. [] KIFC1 is essential for clustering extra centrosomes into two functional spindle poles in cancer cells with centrosome amplification. By inhibiting KIFC1, CW069 prevents centrosome clustering, leading to multipolar mitosis and subsequent cell death via catastrophic aneuploidy. [] This mechanism specifically targets cancer cells with supernumerary centrosomes, leaving normal cells with typical centrosome numbers unaffected. []

Q2: Does CW069 show efficacy against a broad range of cancer types?

A2: While initial studies focused on cell lines with high centrosome amplification like N1E-115, research indicates that CW069 also reduces cell growth and centrosome clustering in cancer cells with lower levels of amplification, such as BT549 and MDA-MB-231 breast cancer cells. [] This suggests a broader applicability across various human cancer types. Additionally, CW069 has been shown to re-sensitize docetaxel-resistant prostate cancer cells to docetaxel treatment, highlighting its potential in overcoming drug resistance. []

Q3: What are the potential advantages of CW069 compared to other mitotic inhibitors?

A3: Unlike inhibitors of KSP and CENP-E, which are essential for normal mitosis, HSET (KIFC1) appears dispensable in normal cells. [] This suggests that CW069 may have a greater therapeutic margin and cause less toxicity than these other inhibitors. Specifically, CW069 did not decrease the clonogenic capacity of primary adult human bone marrow cells, indicating it may not cause neutropenia, a common side effect of KSP and CENP-E inhibitors. []

Q4: Are there any known limitations or challenges associated with CW069?

A4: While CW069 demonstrates promising anticancer activity, further research is necessary to fully understand its potential and address certain limitations. One study using fission yeast overexpressing HSET/KIFC1 found that while CW069 showed cytotoxic effects, it also impacted yeast viability independent of KIFC1, suggesting off-target effects. [] This highlights the need for continued investigation into the specificity and potential off-target toxicity of CW069.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.